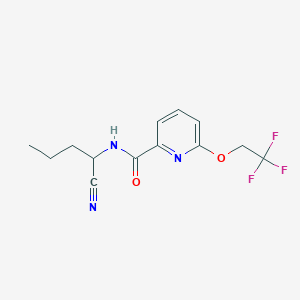
N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, a type of white blood cell that is involved in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of several types of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
The exploration of N-(1-Cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide and its derivatives in scientific research often centers on the development of synthetic methodologies for complex molecules. For example, Okumura et al. (1998) demonstrated a convenient synthesis method for a macrocyclic antibiotic skeleton, highlighting the versatility of similar compounds in synthesizing complex chemical structures (Okumura et al., 1998). Additionally, Jayarajan et al. (2019) synthesized cyano- and carboxamide-containing compounds through a water-mediated process, emphasizing their potential in producing materials with non-linear optical properties and anticancer activity (Jayarajan et al., 2019).
Coordination Chemistry and Ligand Properties
In coordination chemistry, the study by Segl′a and Jamnický (1988) on the coordination of 2-cyanopyridine to Ni(II) atoms revealed insights into nucleophilic addition reactions and ligand behavior, which can inform the development of novel coordination complexes (Segl′a & Jamnický, 1988).
Antifungal and Anticancer Applications
Research into the biological activities of compounds related to this compound has led to the identification of potential antifungal and anticancer agents. Wu et al. (2012) synthesized derivatives that showed moderate antifungal activity, suggesting the utility of these compounds in developing new fungicides (Wu et al., 2012).
Drug Delivery and Molecular Recognition
Mattsson et al. (2010) explored the encapsulation of lipophilic derivatives in water-soluble metalla-cages for drug delivery, indicating the potential of similar carboxamide derivatives in pharmaceutical applications (Mattsson et al., 2010). Furthermore, the recognition of anions and neutral guests by dicationic pyridine-2,6-dicarboxamide receptors as described by Dorazco‐González et al. (2010) showcases the application of these compounds in sensing and molecular recognition technologies (Dorazco‐González et al., 2010).
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-2-4-9(7-17)18-12(20)10-5-3-6-11(19-10)21-8-13(14,15)16/h3,5-6,9H,2,4,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVTTIDESUZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=NC(=CC=C1)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


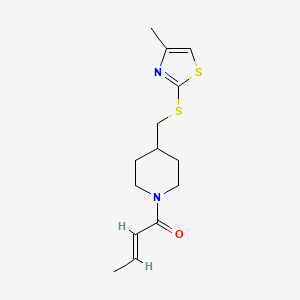
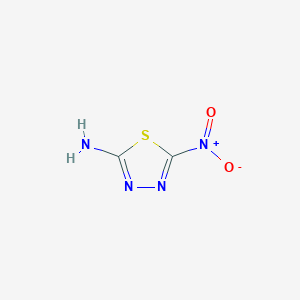
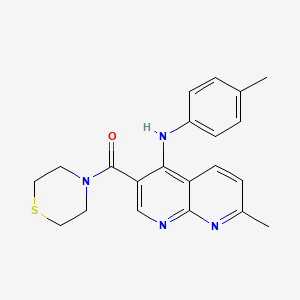


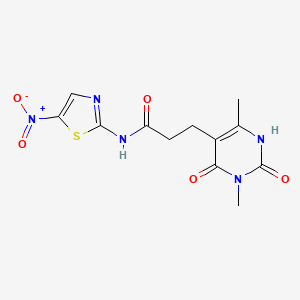
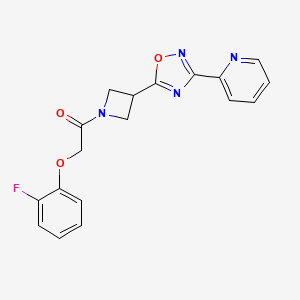
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)